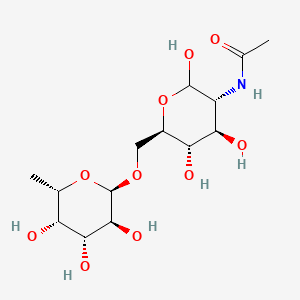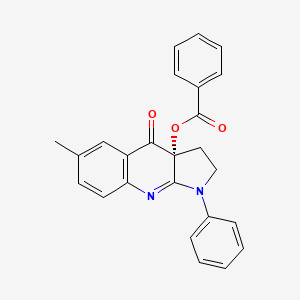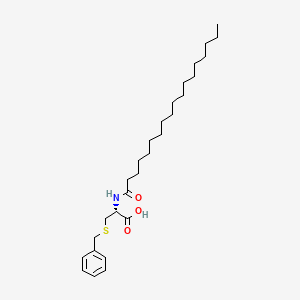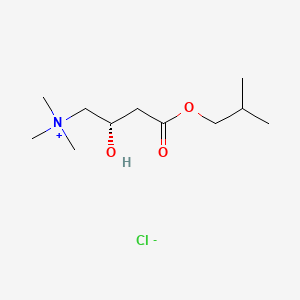![molecular formula C15H24ClN3O2 B562001 tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride CAS No. 180001-98-3](/img/structure/B562001.png)
tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride, also known as TB-ANMB-HCl, is an organic compound with a wide range of scientific applications. It is a white crystalline solid with a molecular weight of 456.58 g/mol. TB-ANMB-HCl is a very effective reagent for the synthesis of a variety of compounds, including those used in medicinal chemistry and drug discovery. It is also used in the synthesis of peptides and proteins, as well as in the development of catalysts and other materials. TB-ANMB-HCl has been found to have a wide range of biochemical and physiological effects, and is a valuable tool for laboratory experiments.
Aplicaciones Científicas De Investigación
iNOS Inhibitor
This compound is known to be a human iNOS inhibitor . Inducible nitric oxide synthase (iNOS) is an enzyme that plays a key role in immune response. By inhibiting iNOS, this compound can potentially regulate immune responses and inflammation, which could be beneficial in the treatment of various diseases such as autoimmune diseases, sepsis, and cancer .
Intermediate for Selective iNOS Inhibitors
In addition to being an iNOS inhibitor itself, this compound also serves as an intermediate for selective iNOS inhibitors . This means it can be used in the synthesis of other compounds that selectively inhibit iNOS, potentially improving the specificity and effectiveness of treatments .
Long-Acting iNOS Inhibitor
This compound is a long-acting iNOS inhibitor with an IC50 value of 2.0uM . This suggests that it can maintain its inhibitory effect over a longer period, which could be advantageous in chronic conditions where sustained inhibition of iNOS is desired .
Research Use
This compound is intended for research use only . It can be used in laboratory experiments to study the role of iNOS in various biological processes and diseases, and to develop and test new therapeutic strategies .
Mecanismo De Acción
Target of Action
The primary target of “tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride” is the human inducible Nitric Oxide Synthase (iNOS) . iNOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes.
Mode of Action
This compound acts as an inhibitor of iNOS . It binds to the active site of the enzyme, preventing it from catalyzing the production of NO. The inhibition of iNOS activity by this compound is long-acting, with an IC50 value of 2.0uM .
Propiedades
IUPAC Name |
tert-butyl N-[[3-[(1-aminoethylideneamino)methyl]phenyl]methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-11(16)17-9-12-6-5-7-13(8-12)10-18-14(19)20-15(2,3)4;/h5-8H,9-10H2,1-4H3,(H2,16,17)(H,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLBLVCQQFRNNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC(=C1)CNC(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676221 |
Source


|
| Record name | tert-Butyl [(3-{[(E)-(1-aminoethylidene)amino]methyl}phenyl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180001-98-3 |
Source


|
| Record name | tert-Butyl [(3-{[(E)-(1-aminoethylidene)amino]methyl}phenyl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

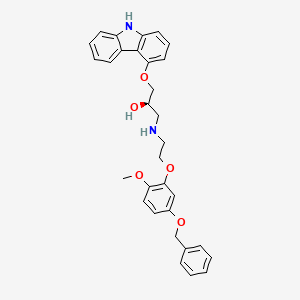
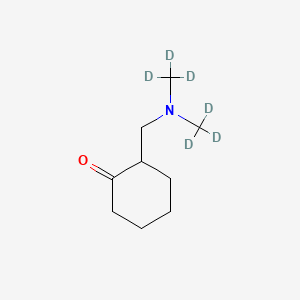
![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B561922.png)
![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)

![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)
